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Application Note: Measuring the Inhibition of HIV-1 Gag Assembly In Vitro using the Stapled

Peptide NYAD-13

Introduction
The assembly of the Human Immunodeficiency Virus Type 1 (HIV-1) is a critical stage in the

viral lifecycle, orchestrated by the Gag polyprotein. This process, which involves the

multimerization of Gag at the plasma membrane of the host cell, leads to the formation of

immature virus particles. The subsequent maturation into infectious virions requires proteolytic

cleavage of Gag and the reassembly of the capsid (CA) protein into a conical core. Due to its

essential role, HIV-1 assembly is a key target for the development of novel antiretroviral

therapies. NYAD-13 is a hydrocarbon-stapled peptide that has been shown to inhibit HIV-1

assembly by targeting the C-terminal domain (CTD) of the HIV-1 CA protein.[1] This document

provides a detailed protocol for an in vitro HIV-1 assembly assay to evaluate the inhibitory

activity of NYAD-13.

Principle of the Assay
This assay biochemically reconstitutes the assembly of HIV-1 Gag into virus-like particles

(VLPs) in a test tube. Purified recombinant HIV-1 Gag protein, when incubated under

appropriate conditions (e.g., in the presence of nucleic acids and at a suitable salt

concentration), will self-assemble into particles that resemble immature virions. The assembly

process can be monitored in real-time by measuring the increase in turbidity (light scattering) of

the solution as Gag monomers polymerize into larger VLP structures. The inhibitory effect of
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compounds like NYAD-13 can be quantified by observing the reduction in the rate and extent of

this turbidity increase. The morphology of the resulting VLPs can be visualized by negative

stain transmission electron microscopy.

Quantitative Data for NYAD-13
NYAD-13 is a derivative of the capsid assembly inhibitor (CAI) and exhibits a strong binding

affinity for the C-terminal domain of the HIV-1 capsid protein.[1] While a specific IC50 value for

NYAD-13 in an in vitro assembly turbidity assay is not readily available in the public domain,

the binding affinity and the activity of the closely related peptide NYAD-1 provide a strong

rationale for its use as a potent inhibitor in this assay.

Compound Target
Binding Affinity
(Kd)

In Cellulo IC50 (for
NYAD-1)

NYAD-13 HIV-1 CA-CTD ~1 µM Not Available

NYAD-1 HIV-1 CA-CTD Not Available 4–15 µM

Experimental Protocols
This protocol is divided into three main stages: preparation of reagents, the in vitro assembly

and inhibition assay, and assessment of assembly.

Preparation of Reagents
A construct of HIV-1 Gag lacking the myristoylation signal and the p6 domain is recommended

for higher solubility and stability. A common construct is Δ16–99 Δp6 Gag.[2]

Expression:

Transform E. coli (e.g., BL21(DE3) strain) with a plasmid encoding the desired HIV-1 Gag

protein.

Grow an overnight culture in LB medium with the appropriate antibiotic at 37°C.

Inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600

reaches 0.6-0.8.
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Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow the culture for

3-4 hours at 37°C.

Harvest the bacterial cells by centrifugation.

Purification:[2]

Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM PMSF, 10

mM β-mercaptoethanol, 1 µM ZnCl2, 0.75 M NaCl, 10% glycerol).[2]

Lyse the cells by sonication on ice.

Clarify the lysate by centrifugation.

Purify the Gag protein from the supernatant using a combination of ammonium sulfate

precipitation and chromatography (e.g., phosphocellulose and size exclusion

chromatography).

Dialyze the purified Gag protein against a storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 1

mM DTT, 0.5 M NaCl) and store at -80°C in small aliquots.

Determine the protein concentration using a Bradford assay or by measuring absorbance

at 280 nm.

The 5' leader region of the HIV-1 genome is a potent inducer of Gag assembly.

Template Preparation:

Linearize a plasmid containing the T7 promoter followed by the desired HIV-1 RNA

sequence (e.g., the 5' leader region).

In Vitro Transcription:

Use a commercial in vitro transcription kit (e.g., T7 MEGAscript kit) according to the

manufacturer's instructions.

Purify the transcribed RNA by gel electrophoresis or other suitable methods.
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Resuspend the purified RNA in nuclease-free water and determine its concentration.

Dissolve lyophilized NYAD-13 peptide in an appropriate solvent (e.g., sterile water or DMSO)

to create a high-concentration stock solution (e.g., 10 mM).

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw

cycles.

In Vitro HIV-1 Assembly and Inhibition Assay (Turbidity
Assay)
This protocol is adapted from established in vitro HIV-1 assembly assays.

Reaction Setup:

On a 96-well clear-bottom plate, prepare the reaction mixtures. For each reaction, the final

volume will be 100 µL.

Control Reactions:

No Inhibitor Control: Purified Gag protein + HIV-1 RNA in assembly buffer.

Negative Control (No Assembly): Purified Gag protein in assembly buffer without RNA.

Buffer Control: Assembly buffer only.

Test Reactions: Purified Gag protein + HIV-1 RNA + varying concentrations of NYAD-13 in

assembly buffer. It is recommended to test a range of NYAD-13 concentrations (e.g., from

0.1 µM to 100 µM) to determine the IC50.

Assembly Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM DTT.

Procedure:

Add the assembly buffer, HIV-1 RNA (e.g., a final concentration that is 5% of the Gag

protein concentration by weight), and NYAD-13 (or vehicle control) to the wells.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b15567236?utm_src=pdf-body
https://www.benchchem.com/product/b15567236?utm_src=pdf-body
https://www.benchchem.com/product/b15567236?utm_src=pdf-body
https://www.benchchem.com/product/b15567236?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Initiate the assembly reaction by adding the purified HIV-1 Gag protein to a final

concentration of 1 mg/mL.

Immediately place the plate in a plate reader capable of measuring absorbance at 350 nm.

Data Acquisition:

Measure the absorbance at 350 nm every minute for 60-120 minutes at a constant

temperature (e.g., 37°C).

The increase in absorbance over time is indicative of VLP assembly.

Data Analysis:

Subtract the background absorbance (from the buffer control) from all readings.

Plot the absorbance at 350 nm as a function of time for each condition.

To determine the IC50 of NYAD-13, plot the maximum absorbance or the initial rate of

assembly against the logarithm of the NYAD-13 concentration and fit the data to a dose-

response curve.

Assessment of VLP Formation by Electron Microscopy
This procedure allows for the visualization of the assembled VLPs and the effect of NYAD-13
on their morphology.

Sample Preparation:

At the end of the assembly reaction, take a 10 µL aliquot from the control and inhibited

reactions.

Grid Preparation:

Place a carbon-coated Formvar film grid on a droplet of the sample for 2-5 minutes to

allow the VLPs to adsorb.

Wick off the excess sample with filter paper.
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Negative Staining:

Place the grid on a droplet of 2% uranyl acetate for 1-5 minutes.

Wick off the excess stain and allow the grid to air dry.

Imaging:

Examine the grids using a transmission electron microscope.

In the uninhibited control, spherical VLPs of approximately 100-120 nm in diameter should

be visible. In the presence of an effective concentration of NYAD-13, a significant

reduction in the number of VLPs or the presence of malformed particles is expected.

Visualizations
Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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